6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
A study by Ashraf et al. (2019) explored the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, including those with structural similarities to the compound . These derivatives were analyzed using spectral techniques and density functional theory (DFT), highlighting their potential in electronic structure analysis and molecular reactivity studies (Ashraf et al., 2019).
Antiviral Evaluation
El-Etrawy and Abdel-Rahman (2010) synthesized pyrimidine-2,4(1H,3H)-dione derivatives to test their antiviral activities, indicating a potential research application for similar compounds in antiviral drug discovery (El-Etrawy & Abdel-Rahman, 2010).
Antimitotic Agents
Research on pyridine derivatives, including pyrido[2,3-d]pyrimidine structures, has shown antitumor activity, suggesting their utility in studying antimitotic mechanisms and potential cancer therapies (Temple et al., 1992).
Optical and Nonlinear Optical (NLO) Applications
Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives for potential use in optical, nonlinear optical, and drug discovery applications, demonstrating the versatility of pyrimidine derivatives in materials science (Mohan et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-13-11-22-19-17(18(13)29-3)20(27)25(21(28)23(19)2)12-16(26)24-10-9-14-7-5-6-8-15(14)24/h5-8,11H,4,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAODPDGOIMKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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